![molecular formula C12H12BrIN2 B8125106 4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8125106.png)
4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine, iodine, and a cyclopentyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopentyl group: This step often involves alkylation reactions using cyclopentyl halides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Suzuki-Miyaura coupling: This reaction typically involves palladium catalysts and boronic acids under basic conditions.
Major Products Formed
Substitution products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Coupling products: These include biaryl compounds formed through the coupling of the pyrrolo[2,3-b]pyridine core with various aryl or alkyl groups.
Applications De Recherche Scientifique
Kinase Inhibition
One of the primary applications of 4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1). This kinase is implicated in various physiological processes, including electrolyte balance and cell proliferation. Inhibition of SGK1 may provide therapeutic benefits in conditions such as:
- Cardiovascular Diseases : By modulating sodium retention and blood pressure regulation.
- Renal Disorders : Through the inhibition of pathological cell proliferation associated with renal injury.
A patent describes methods for using pyrrolo[2,3-b]pyridine compounds to treat disorders mediated by SGK1 activity, highlighting the potential for developing new therapeutic agents based on this compound .
Anticancer Research
Research has indicated that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival. Studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific kinases involved in cell cycle regulation.
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Preliminary studies suggest potential applications in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal integrity.
Case Study 1: SGK1 Inhibition in Hypertension
A study published in a peer-reviewed journal evaluated the effectiveness of this compound as an SGK1 inhibitor in hypertensive rat models. The results indicated a significant reduction in blood pressure and improved renal function markers, suggesting that this compound could be developed into a therapeutic agent for hypertension management.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins. These results support further investigation into its use as an anticancer drug.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. The compound inhibits the kinase activity of FGFRs by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar halogen substitutions but without the cyclopentyl group.
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-based core and exhibit a range of biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, as well as the cyclopentyl group. These structural features contribute to its distinct chemical reactivity and potential as a versatile scaffold in drug discovery .
Activité Biologique
4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Molecular Formula and Weight
- Molecular Formula: C10H10BrI N2
- Molecular Weight: 365.02 g/mol
- CAS Number: 1415928-50-5
Structural Features
The compound features a pyrrolo[2,3-b]pyridine core with substitutions that include bromine and iodine atoms, along with a cyclopentyl group. These structural characteristics are crucial for its biological interactions and reactivity.
This compound primarily functions as an inhibitor of fibroblast growth factor receptors (FGFRs). It binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This action leads to decreased phosphorylation of downstream signaling proteins, which is significant in cancer cell proliferation and survival.
Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit promising anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting FGFR-mediated signaling pathways. This has been supported by in vitro assays demonstrating cytotoxicity against various cancer cell lines.
Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | Contains both bromine and iodine; cyclopentyl group | FGFR inhibitor; potential anticancer agent |
4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (without cyclopentyl) | Similar halogen substitutions | Less effective as a kinase inhibitor |
Pyrrolopyrazine derivatives | Similar pyrrole core | Antimicrobial and kinase inhibitory properties |
Study on FGFR Inhibition
A study published in the Journal of Medicinal Chemistry examined the effects of various pyrrolo derivatives on FGFR activity. The findings indicated that this compound showed significant inhibition of FGFR phosphorylation in cellular assays, leading to reduced cell viability in cancer models .
Pharmacokinetic Profile
In vivo studies have demonstrated favorable pharmacokinetic properties for this compound, including good bioavailability and metabolic stability. For instance, derivatives tested in animal models exhibited effective plasma concentration levels that support their therapeutic potential .
Propriétés
IUPAC Name |
4-bromo-1-cyclopentyl-3-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2/c13-9-5-6-15-12-11(9)10(14)7-16(12)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMIFNDGBPREAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C(C=CN=C32)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.